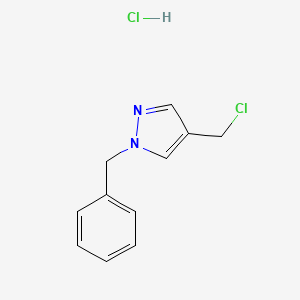

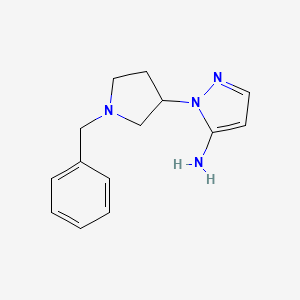

1-(1-benzylpyrrolidin-3-yl)-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

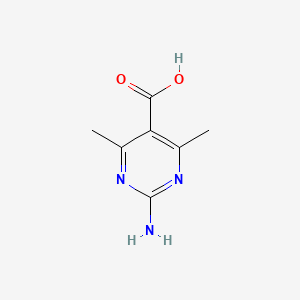

The compound is a derivative of pyrrolidine, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives are widely used in medicinal chemistry to develop compounds for the treatment of various diseases .

Molecular Structure Analysis

The molecular structure of similar compounds, such as “(1-Benzylpyrrolidin-3-yl)methanol”, consists of a pyrrolidine ring attached to a benzyl group . The exact structure of “1-(1-benzylpyrrolidin-3-yl)-1H-pyrazol-5-amine” would likely be different and would need to be determined through further analysis.Scientific Research Applications

Synthesis and Characterization

- Synthesis Techniques : The compound has been synthesized through various methods, including cyclocondensation and direct amidation reactions. These methods are efficient in producing pyrazole derivatives with desirable properties (Idrees, Kola, & Siddiqui, 2019); (Ahmad et al., 2021).

Biological Activities

- Antimicrobial Activity : Pyrazole derivatives have shown promising antimicrobial activities. They've been effective against various microorganisms, including Gram-positive and Gram-negative bacteria (Deohate & Palaspagar, 2020); (Desai, Pandya, & Vaja, 2017).

- Antitumor and Antifungal Pharmacophore Sites : Pyrazole derivatives, including those similar to 1-(1-benzylpyrrolidin-3-yl)-1H-pyrazol-5-amine, have been identified to have significant antitumor, antifungal, and antibacterial properties (Titi et al., 2020).

Chemical Properties and Reactions

- Catalysis : These compounds have been used in catalytic processes, including C-H amination reactions, demonstrating their versatility in organic synthesis (Wu et al., 2014).

- Structural Analysis : X-Ray crystallography and spectroscopic methods have been employed to understand the structure and properties of these compounds, essential for their application in various fields (Titi et al., 2020).

Applications in Material Science

- Polymer Modification : These compounds have been used to modify polymers, enhancing their properties for potential use in medical applications (Aly & El-Mohdy, 2015).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

2-(1-benzylpyrrolidin-3-yl)pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4/c15-14-6-8-16-18(14)13-7-9-17(11-13)10-12-4-2-1-3-5-12/h1-6,8,13H,7,9-11,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCEMWNOPCGJGPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=CC=N2)N)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1373432.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1373441.png)

![Benzo[C]isothiazol-4-amine](/img/structure/B1373442.png)